molecular formula C20H15N3O3S B7716945 N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide

Cat. No.: B7716945
M. Wt: 377.4 g/mol
InChI Key: KSKBOWQPBAPHAE-UHFFFAOYSA-N
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Description

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, an oxadiazole ring, and a methoxyphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-25-16-9-7-13(8-10-16)18-22-20(26-23-18)14-4-2-5-15(12-14)21-19(24)17-6-3-11-27-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBOWQPBAPHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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